molecular formula C16H21NO3 B15227549 tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15227549
M. Wt: 275.34 g/mol
InChI Key: UUSHZIADPXLWPZ-UHFFFAOYSA-N
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Description

tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate: is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. This particular compound is characterized by the presence of a tert-butyl ester group, an acetyl group, and a dihydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

    Formation of the Dihydroquinoline Core: The dihydroquinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the dihydroquinoline is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The tert-butyl ester group can be introduced through esterification of the carboxylic acid derivative of the dihydroquinoline with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the dihydroquinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives with various degrees of oxidation.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with diverse substituents.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine

    Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Drug Development: It serves as a scaffold for the development of new therapeutic agents targeting various diseases.

Industry

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: It is explored for its potential use in agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In pharmacological contexts, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological system and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, lacking the tert-butyl ester and acetyl groups.

    5-Acetylquinoline: A simpler derivative with only the acetyl group attached to the quinoline core.

    tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: A related compound lacking the acetyl group.

Uniqueness

tert-Butyl 5-acetyl-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the combination of the tert-butyl ester, acetyl group, and dihydroquinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

tert-butyl 5-acetyl-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11(18)12-7-5-9-14-13(12)8-6-10-17(14)15(19)20-16(2,3)4/h5,7,9H,6,8,10H2,1-4H3

InChI Key

UUSHZIADPXLWPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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